molecular formula C16H19ClN2O B1655655 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine CAS No. 401801-98-7

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine

Cat. No.: B1655655
CAS No.: 401801-98-7
M. Wt: 290.79 g/mol
InChI Key: FMKXSXZVDCUOFV-UHFFFAOYSA-N
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Description

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine (CAS 401801-98-7) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C16H19ClN2O and a molecular weight of 290.79 g/mol , this piperazine derivative is part of a class of compounds recognized as a biologically active scaffold in medicinal chemistry . Piperazine rings are considered a "privileged structure" in drug discovery, enabling broad-spectrum biological activity and serving as a versatile building block for the synthesis of novel therapeutic agents . Research into piperazine derivatives has demonstrated their significant potential across various pharmacological areas, including acting as anticancer agents by inducing apoptosis in cancer cell lines , and exhibiting effects on the central nervous system, with some derivatives studied for antidepressant-like activity . This specific compound, which features a chloro-naphthyl group, is of particular interest for exploring structure-activity relationships in the development of new active compounds. The product is strictly for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-11-19-9-7-18-8-10-19/h1-6,18H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKXSXZVDCUOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355505
Record name 1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401801-98-7
Record name 1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The hydroxyl group of 4-chloronaphthalene-1-ol acts as a nucleophile, displacing the chloride ion from 2-chloroethylpiperazine in an SN2 mechanism. The base (e.g., potassium carbonate or sodium hydroxide) deprotonates the hydroxyl group, enhancing its nucleophilicity. The reaction proceeds as follows:

$$
\text{4-Cl-Naphthalen-1-ol} + \text{Cl-CH}2\text{CH}2\text{-Piperazine} \xrightarrow{\text{Base}} \text{1-[2-(4-Cl-Naphthalen-1-yl)oxyethyl]piperazine} + \text{HCl}
$$

Key parameters influencing yield include:

  • Solvent polarity : DMF (ε = 36.7) facilitates ion dissociation, accelerating the reaction.
  • Temperature : Reactions are typically conducted at 80–100°C to overcome activation barriers.
  • Base stoichiometry : A 1:1 molar ratio of base to substrate ensures complete deprotonation without side reactions.

Alternative Synthetic Strategies

Phase-Transfer Catalysis

Industrial-scale synthesis often employs phase-transfer catalysts (PTCs) like tetrabutylammonium bromide to enhance reaction rates. This method allows the use of aqueous-organic biphasic systems, reducing solvent costs and improving scalability.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times from hours to minutes. For example, a 30-minute irradiation at 150 W in DMF achieves 85% conversion, compared to 6–8 hours under conventional heating.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol-DMF mixtures, yielding needle-like crystals with >98% purity.

Spectroscopic Analysis

  • 1H NMR (DMSO-d6): δ 2.26 (s, 3H, CH3), 4.81 (s, 2H, OCH2), 7.12–8.25 (m, aromatic protons).
  • Mass Spectrometry : m/z 569 (M+), consistent with the molecular formula C16H19ClN2O.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to maintain consistent temperature and mixing. Key metrics include:

Parameter Laboratory Scale Industrial Scale
Reaction Time 6–8 hours 2–3 hours
Yield 70–75% 85–90%
Solvent Consumption 25 mL/g 5 mL/g

Automated systems integrate real-time HPLC monitoring to adjust reagent feed rates, minimizing impurities.

Challenges and Mitigation

Byproduct Formation

Competing elimination reactions generate ethylene derivatives, which are suppressed by:

  • Using excess base (1.2 equivalents).
  • Maintaining reaction temperatures below 110°C.

Solvent Recovery

DMF is recycled via vacuum distillation, achieving 95% recovery rates in closed-loop systems.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipase-catalyzed reactions in non-aqueous media, offering greener alternatives with 60–65% yields.

Electrochemical Synthesis

Anodic oxidation of 4-chloronaphthalene-1-ol in the presence of piperazine derivatives shows promise, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Oxidation Reactions

The chloronaphthalene moiety undergoes selective oxidation under controlled conditions.

Reagents/ConditionsProductsKey ObservationsReferences
KMnO₄ or CrO₃ in acidic mediaNaphthoquinone derivativesOxidation occurs at the aromatic ring, preserving the piperazine core. Stereoelectronic effects influence regioselectivity.
Ozone (O₃) followed by reductive workupCleaved carbonyl compoundsRarely employed due to overoxidation risks.

Reduction Reactions

The piperazine ring and chloronaphthalene group participate in distinct reduction pathways.

Reagents/ConditionsProductsKey ObservationsReferences
LiAlH₄ in THFDihydronaphthalene derivativesFull reduction of the naphthalene ring occurs, while the piperazine remains intact. Reaction proceeds via radical intermediates.
H₂/Pd-CPartially saturated naphthaleneSelective hydrogenation requires precise temperature control (25–50°C).

Nucleophilic Substitution

The chlorine atom undergoes substitution with various nucleophiles.

Nucleophile/BaseSolventProductsYield (%)References
Amines (e.g., NH₃) with NaHDMF4-Aminonaphthalene analogs65–78
Thiophenols with KOtBuDMSOThioether derivatives55–70
Phenols in PEG-400Aryl ether derivatives60–82

Mechanistic Insight : Substitution follows an SNAr pathway, with base-assisted deprotonation accelerating the reaction. Computational studies (DFT) confirm a two-step process involving Meisenheimer complex formation .

Piperazine Ring Alkylation

The secondary amines in the piperazine ring are susceptible to alkylation.

Alkylating AgentConditionsProductsNotesReferences
Methyl iodideK₂CO₃, DMFN-Methylated derivativesSteric hindrance limits bis-alkylation.
Ethyl bromoacetateReflux in acetonitrileEthyl ester-functionalized analogsEnhances water solubility for pharmaceutical applications.

Degradation Pathways

The compound decomposes under extreme conditions:

  • Thermal degradation (>200°C): Produces chlorinated polycyclic aromatic hydrocarbons (PAHs).

  • Photolytic cleavage : UV light induces C–O bond breakage between the naphthalene and piperazine groups.

Reaction Optimization Considerations

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates by stabilizing transition states .

  • Temperature : Oxidation and reduction require strict thermal control to avoid side reactions (e.g., over-reduction) .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in treating neurological disorders. Its structural features suggest that it may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial in managing conditions like anxiety and depression.

Biological Studies

Research indicates that 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine may serve as a ligand in receptor binding studies. Preliminary findings suggest that derivatives of piperazine exhibit significant affinities for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, indicating its potential role in pharmacological applications.

Antimicrobial and Anticancer Properties

In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains and anticancer properties by inhibiting cancer cell proliferation through apoptosis induction. Case studies have highlighted its efficacy against breast cancer cells, suggesting that modifications to the piperazine structure can enhance cytotoxicity.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in chemical synthesis.

Activity Type Description
AntimicrobialExhibits efficacy against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines; potential for enhanced cytotoxicity
NeuropharmacologicalHigh-affinity binding to serotonin receptors; potential applications in anxiety and depression

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of piperazine derivatives, revealing that specific modifications enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine compounds, demonstrating high-affinity binding to histamine H3 and sigma-1 receptors implicated in neurological disorders.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, MeOPP) based on substituent type . Key structural differences and similarities include:

Compound Name Structural Features Key Functional Groups
1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine Naphthalene ring, ethoxyethyl linker, 4-Cl substitution Chloro, ether, piperazine
1-(3-Chlorophenyl)piperazine (mCPP) Monocyclic phenyl ring, 3-Cl substitution Chloro, piperazine
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Phenyl ring, 3-CF₃ substitution Trifluoromethyl, piperazine
1-(4-Methoxyphenyl)piperazine (MeOPP) Phenyl ring, 4-OCH₃ substitution Methoxy, piperazine
1-(4-Chlorobenzhydryl)piperazine Benzhydryl (two phenyl groups attached to CH), 4-Cl substitution Chloro, benzhydryl, piperazine

Key Observations :

  • The ethoxyethyl linker may increase conformational flexibility, contrasting with rigid benzhydryl or direct aryl attachments .

Physicochemical Properties

Evidence from DFT studies on phenylpiperazines (e.g., 1-(2-chlorophenyl)piperazine) reveals that substituents significantly affect electronic properties and stability . For this compound:

  • Electron-withdrawing effects : The 4-Cl group on naphthalene may polarize the aromatic system, influencing binding to electron-rich receptor sites .
Serotonin Receptor Interactions

Phenylpiperazines like mCPP and TFMPP exhibit agonist activity at 5-HT1B and 5-HT1C receptors, suppressing locomotor activity in rats . The larger naphthalene group in the target compound may alter receptor subtype selectivity or potency due to steric effects.

Cytotoxic Potential

4-Chlorobenzhydrylpiperazine derivatives demonstrate cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7) . The naphthalene-oxyethyl group in the target compound could similarly interact with cellular targets, though activity may vary with substituent bulk.

Research Findings and Implications

  • Structural Flexibility vs. Activity : Ethoxyethyl linkers (as in the target compound) may allow better adaptation to receptor pockets compared to rigid benzhydryl groups .
  • Receptor Selectivity : The naphthalene system could shift selectivity toward 5-HT2 or sigma receptors, as seen with other bulky arylpiperazines .
  • Toxicity Profile : Chlorinated aromatic systems (e.g., mCPP) are associated with neuroendocrine effects, suggesting the need for toxicity screening of the target compound .

Biological Activity

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-chloronaphthalen-1-yl group and an ether linkage. Its structural formula can be represented as follows:

C17H20ClN2O\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_2\text{O}

Research indicates that compounds with piperazine scaffolds often interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. The specific interactions of this compound with these receptors warrant further investigation.

Affinity for Receptors

Preliminary studies suggest that derivatives of piperazine exhibit significant affinities for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. For instance, related compounds have shown Ki values in the nanomolar range for these receptors, indicating strong binding affinity and potential agonistic or antagonistic activity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary results suggest that piperazine derivatives can inhibit cancer cell proliferation through apoptosis induction in several cancer cell lines .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

  • Animal Models : Studies involving bleomycin-induced pulmonary fibrosis models have indicated that piperazine derivatives can reduce extracellular matrix deposition in the lungs, suggesting anti-fibrotic properties .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds shows favorable absorption and distribution characteristics, which are essential for efficacy in clinical settings.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of piperazine derivatives found that specific modifications to the piperazine structure enhanced cytotoxicity against breast cancer cells. The derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective cancer treatments .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine compounds. The study revealed that certain derivatives exhibited high-affinity binding to histamine H3 and sigma-1 receptors, which are implicated in various neurological disorders . These findings suggest that this compound may have potential applications in treating conditions such as anxiety and depression.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduced apoptosis in cancer cell lines
NeuropharmacologicalHigh-affinity binding to histamine H3 receptors
Anti-fibroticReduced extracellular matrix deposition

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine in complex biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard (e.g., p-tolylpiperazine) for enhanced sensitivity and specificity. Validate the method by assessing linearity, recovery, and matrix effects in hair, plasma, or tissue samples . For structural confirmation, combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to resolve isobaric interferences .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Employ a stepwise approach:

Piperazine Core Functionalization : Use nucleophilic substitution to attach the 2-(4-chloronaphthalen-1-yl)oxyethyl group to the piperazine nitrogen.

Purification : Apply flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the product.

Yield Optimization : Adjust reaction time (12-24 hours), temperature (60-80°C), and stoichiometry (1:1.2 molar ratio of piperazine to electrophile) .

Q. What are the critical physicochemical properties to characterize for this compound during preclinical studies?

  • Key Parameters :

  • Solubility : Determine in aqueous buffers (pH 1.2–7.4) and organic solvents using shake-flask methods.
  • Lipophilicity : Calculate logP values via reverse-phase HPLC or computational tools (e.g., ACD/Labs) .
  • Stability : Assess hydrolytic stability under acidic/alkaline conditions and photostability via accelerated degradation studies .

Advanced Research Questions

Q. How do structural modifications to the piperazine core or chloronaphthyl group influence pharmacological selectivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the piperazine N-atoms (e.g., methyl, acetyl) or chloronaphthyl moiety (e.g., fluoro, methoxy). Test affinity for serotonin (5-HT1A/2A) or dopamine receptors using radioligand binding assays .
  • Computational Modeling : Perform molecular docking to predict interactions with target receptors (e.g., 5-HT1A) using software like AutoDock Vina .

Q. How should researchers resolve contradictions in reported biological activity data for chloronaphthyl-piperazine derivatives?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (cell lines, incubation time, solvent controls) across labs.
  • Data Validation : Use orthogonal assays (e.g., functional cAMP vs. calcium flux assays) to confirm receptor activation/antagonism .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 1-(4-chlorophenyl)piperazine) to identify trends in activity .

Q. What strategies mitigate toxicity risks associated with piperazine derivatives during drug development?

  • Methodology :

  • Toxicokinetic Profiling : Evaluate hepatic metabolism using cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) .
  • β-Cyclodextrin Complexation : Reduce systemic toxicity by enhancing solubility and altering biodistribution .
  • In Silico Toxicity Prediction : Use tools like ProTox-II to flag potential hepatotoxicity or mutagenicity early in development .

Q. How can computational chemistry guide the design of stable inclusion complexes for this compound?

  • Methodology :

  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···π, hydrogen bonds) in crystal structures to identify stabilization motifs .
  • Thermodynamic Stability : Simulate host-guest binding using molecular dynamics (MD) to optimize co-crystallization with cyclodextrins or cucurbiturils .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.